1H and 13C NMR chemical shifts for 2-(4-Fluorophenyl)-4-pentyn-2-ol
1H and 13C NMR chemical shifts for 2-(4-Fluorophenyl)-4-pentyn-2-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(4-Fluorophenyl)-4-pentyn-2-ol
Introduction: Deciphering Molecular Architecture with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering profound insights into the electronic environment of individual atoms within a molecule. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(4-Fluorophenyl)-4-pentyn-2-ol, a tertiary alcohol featuring a terminal alkyne and a fluorine-substituted aromatic ring. Understanding the NMR signature of this molecule is critical for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic chemistry. The interplay between the electron-withdrawing fluorine atom, the anisotropic effects of the phenyl ring and the carbon-carbon triple bond, and the chiral center at C2 creates a rich and informative spectral landscape. This document will serve as a detailed reference for researchers, scientists, and drug development professionals, elucidating the causality behind the observed chemical shifts and coupling patterns.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following systematic numbering scheme for 2-(4-Fluorophenyl)-4-pentyn-2-ol is employed throughout this guide.
Caption: Numbering scheme for 2-(4-Fluorophenyl)-4-pentyn-2-ol.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of 2-(4-Fluorophenyl)-4-pentyn-2-ol is predicted to display five distinct sets of signals. The chemical environment of each proton is uniquely influenced by neighboring functional groups, leading to characteristic chemical shifts and splitting patterns.
Expected Proton Signals and Rationale
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Aromatic Protons (H-7, H-11 and H-8, H-10): The 4-fluorophenyl group will exhibit a pattern typical of a para-disubstituted benzene ring. The fluorine atom is a moderate electron-withdrawing group, which deshields the aromatic protons. Protons H-8 and H-10 (meta to the fluorine) will be coupled to H-7 and H-11 (ortho to the fluorine), respectively. Furthermore, all these aromatic protons will exhibit smaller couplings to the ¹⁹F nucleus. This results in two complex multiplets, often appearing as two "doublets of doublets" or an AA'BB' system. The protons ortho to the C2 substituent (H-7, H-11) are expected around 7.4-7.6 ppm, while the protons meta to the C2 substituent (H-8, H-10) are expected to be further upfield, around 7.0-7.2 ppm, due to the deshielding effect of the fluorine atom.
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Methylene Protons (H-3): The two protons on C3 are diastereotopic because C2 is a chiral center. They are adjacent to this stereocenter and the sp-hybridized C4. Consequently, they are chemically non-equivalent and are expected to appear as two distinct signals. Each signal will be split into a doublet by the other methylene proton (geminal coupling) and further split by the terminal alkyne proton H-5 (long-range coupling). The expected chemical shift is in the range of 2.5-2.8 ppm.
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Alkynyl Proton (H-5): The terminal acetylenic proton is subject to magnetic anisotropy from the triple bond, which shields it, causing it to resonate at a lower frequency than vinylic protons.[1] Its signal is typically found around 2.0-3.0 ppm.[1] It will appear as a triplet due to coupling with the two methylene protons (H-3).
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Methyl Protons (H-1): The three protons of the methyl group at C1 are equivalent. They are attached to a carbon (C2) bearing an oxygen and an aromatic ring, which deshields them slightly. A singlet is expected around 1.6-1.8 ppm.
-
Hydroxyl Proton (OH): The chemical shift of the tertiary alcohol proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet that can range from 1.5 to 4.0 ppm and often does not couple with other protons due to rapid chemical exchange.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-7, H-11 (ortho) | 7.4 - 7.6 | dd or m | ³J_HH ≈ 8-9 Hz, ⁴J_HF ≈ 5-6 Hz |
| H-8, H-10 (meta) | 7.0 - 7.2 | dd or m | ³J_HH ≈ 8-9 Hz, ³J_HF ≈ 8-9 Hz |
| H-3 | 2.5 - 2.8 | ddd | ²J_HH ≈ 15-17 Hz, ⁴J_HH ≈ 2.5 Hz |
| H-5 | 2.0 - 3.0 | t | ⁴J_HH ≈ 2.5 Hz |
| H-1 | 1.6 - 1.8 | s | - |
| OH | 1.5 - 4.0 (variable) | br s | - |
¹³C NMR Spectral Analysis: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as the two ortho carbons (C7, C11) and the two meta carbons (C8, C10) of the phenyl ring are chemically equivalent due to free rotation around the C2-C6 bond.[2] A key feature of the spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus, which has a spin of I=1/2 and 100% natural abundance.[3]
Expected Carbon Signals and Rationale
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Aromatic Carbons (C-6 to C-11):
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C-9 (para, C-F): This carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹J_CF) of approximately 240-250 Hz, appearing as a doublet.[3] Its chemical shift is expected in the range of 160-164 ppm.[4]
-
C-8, C-10 (meta): These carbons will show a smaller three-bond coupling (³J_CF) of about 8-9 Hz, also resulting in a doublet.[3] They are expected to resonate around 128-130 ppm.
-
C-7, C-11 (ortho): These carbons will display a two-bond coupling (²J_CF) of approximately 21-23 Hz, appearing as a doublet.[3] Their chemical shift will be around 115-117 ppm.
-
C-6 (ipso): This quaternary carbon, attached to the rest of the molecule, will have a four-bond coupling (⁴J_CF) of about 3-4 Hz, appearing as a doublet or triplet.[3] Its signal is often weak and is predicted to be in the 140-145 ppm region.
-
-
Alkynyl Carbons (C-4, C-5):
-
Tertiary Alcohol Carbon (C-2): This quaternary carbon, bonded to an oxygen, a phenyl ring, a methyl group, and a methylene group, will be significantly deshielded. Its signal is expected around 70-75 ppm.
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Methylene Carbon (C-3): The sp³-hybridized methylene carbon will resonate in the range of 45-55 ppm.
-
Methyl Carbon (C-1): The methyl carbon will be the most shielded carbon, with a predicted chemical shift in the 30-35 ppm range.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J_CF, Hz) |
| C-9 (para) | 160 - 164 | d | ¹J ≈ 240 - 250 |
| C-6 (ipso) | 140 - 145 | d or t | ⁴J ≈ 3 - 4 |
| C-8, C-10 (meta) | 128 - 130 | d | ³J ≈ 8 - 9 |
| C-7, C-11 (ortho) | 115 - 117 | d | ²J ≈ 21 - 23 |
| C-4 | 80 - 90 | s | - |
| C-5 | 70 - 80 | s | - |
| C-2 | 70 - 75 | s | - |
| C-3 | 45 - 55 | s | - |
| C-1 | 30 - 35 | s | - |
Experimental Protocol for High-Resolution NMR
Acquiring high-quality, interpretable NMR spectra requires careful sample preparation and parameter selection. The following protocol provides a validated starting point for the analysis of 2-(4-Fluorophenyl)-4-pentyn-2-ol.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) provide a convenient internal reference.[7][8]
-
For referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak is more common in modern practice.
-
Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup and ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal and solvent peak.
-
Set the following acquisition parameters as a starting point:
-
Spectral Width: ~16 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 scans
-
-
Acquire and process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum correctly and calibrate the chemical shift scale to the reference signal.
-
-
Instrument Setup and ¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Select a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the following acquisition parameters:
-
Spectral Width: ~240 ppm
-
Pulse Angle: 30 degrees
-
Acquisition Time: ~1-1.5 seconds
-
Relaxation Delay (d1): 2 seconds (a longer delay helps in observing quaternary carbons)
-
Number of Scans: 256-1024 scans (or more, depending on sample concentration)
-
-
Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference it to the solvent signal (CDCl₃ at δ ≈ 77.16 ppm).
-
Workflow for Structural Elucidation
The process from sample to final structural confirmation follows a logical and self-validating sequence.
Caption: Standard workflow for NMR-based structural analysis.
References
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MDPI. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link][8]
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